2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid 2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15822946
InChI: InChI=1S/C8H8BrNO2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3H2,(H,11,12)
SMILES:
Molecular Formula: C8H8BrNO2S
Molecular Weight: 262.13 g/mol

2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC15822946

Molecular Formula: C8H8BrNO2S

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid -

Specification

Molecular Formula C8H8BrNO2S
Molecular Weight 262.13 g/mol
IUPAC Name 2-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H8BrNO2S/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7/h10H,1-3H2,(H,11,12)
Standard InChI Key ZWEISAWTUDEOAB-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1C(=C(S2)Br)C(=O)O

Introduction

Chemical Characterization and Structural Properties

Molecular Identity

2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (CAS No. VC15822946) belongs to the thienopyridine family, characterized by a bicyclic system merging thiophene and pyridine rings. The molecular formula is C₈H₈BrNO₂S, with a molecular weight of 262.13 g/mol. The IUPAC name reflects its substitution pattern: a bromine atom at position 2 and a carboxylic acid group at position 3 on the tetrahydrothieno[2,3-c]pyridine scaffold.

Physicochemical Properties

Critical physical properties include:

  • Density: 1.6±0.1 g/cm³

  • Boiling Point: 298.4±40.0 °C (predicted)

  • Flash Point: 134.3±27.3 °C

  • pKa: 8.56±0.20 (predicted)

The compound’s solubility profile remains under investigation, but its carboxylic acid group suggests moderate polarity, enabling solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthetic Methodologies

Core Scaffold Construction

Synthesis typically begins with 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride (CAS 28783-38-2), a precursor accessible via deprotection of tert-butoxycarbonyl (Boc)-protected intermediates . For example, Boc removal using hydrochloric acid in methanol yields the free base, which is subsequently functionalized .

Purification and Characterization

Post-synthetic purification involves silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization . Structural confirmation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 9.19 (s, 2H, NH), 7.09 (s, 1H, thiophene-H), 4.29–4.26 (m, 2H, pyridine-H) .

  • IR (KBr): Peaks at 2630 cm⁻¹ (S– stretch) and 2220 cm⁻¹ (C≡N stretch) .

Biological and Pharmacological Relevance

Central Nervous System (CNS) Applications

The tetrahydrothienopyridine scaffold is structurally akin to prasugrel, a platelet inhibitor, and ticlopidine, an antiplatelet agent. Modifications at position 3 (carboxylic acid) could enhance blood-brain barrier permeability, positioning this compound as a candidate for neurodegenerative disease research.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and GPCR modulators. Its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid facilitates amide bond formation .

Material Science

Thienopyridines’ conjugated π-systems make them candidates for organic semiconductors. The bromine and carboxylic acid substituents could tune electronic properties for use in organic field-effect transistors (OFETs) .

Future Research Directions

Pharmacokinetic Studies

Investigating absorption, distribution, metabolism, and excretion (ADME) properties is critical for drug development. In vitro assays using human liver microsomes could elucidate metabolic stability.

Targeted Synthesis

Developing enantioselective routes to access chiral derivatives may enhance biological specificity. Catalytic asymmetric hydrogenation or enzymatic resolution could achieve this .

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